

Application Notes and Protocols: Diluting and Preparing Speed DiO Stock Solutions

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Compound of Interest

Compound Name: Speed DiO

Cat. No.: B1148126

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Introduction to Speed DiO

Speed DiO, a lipophilic carbocyanine dye, is a versatile fluorescent probe widely utilized for labeling the plasma membranes of living and fixed cells. Its lipophilic nature allows it to readily insert into the cell membrane and diffuse laterally, resulting in uniform and stable labeling of the entire cell surface. **Speed DiO** is characterized by its green fluorescence, with excitation and emission maxima around 484 nm and 501 nm, respectively. This makes it compatible with standard FITC filter sets for fluorescence microscopy and flow cytometry.

The "Speed" or "Fast" variants of DiO, such as Dilinoleyl DiO, possess unsaturated hydrocarbon chains, which lead to a significantly faster lateral diffusion rate within the cell membrane compared to the traditional DiO. This property is particularly advantageous for applications requiring rapid and uniform labeling, such as neuronal tracing in both live and fixed tissues. Furthermore, derivatives like Neuro-DiO have been developed to offer improved solubility and reduced aggregation, leading to brighter and more stable staining.

Key applications of **Speed DiO** include:

- **Cell Tracking and Migration Studies:** Long-term labeling of cell populations to monitor their movement and fate in vitro and in vivo.
- **Neuronal Tracing:** Anterograde and retrograde labeling of neuronal pathways.

- Cell-Cell Interaction Studies: Monitoring events such as cell fusion and adhesion.
- Membrane Potential Measurement: In combination with a suitable quencher, **Speed DiO** can be used as a FRET donor to optically report changes in membrane potential.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the preparation and use of **Speed DiO** solutions.

Table 1: **Speed DiO** Stock Solution Parameters

Parameter	Value	Solvents	Storage Conditions	Stability
Concentration (Molarity)	1 - 5 mM	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol	-20°C, protected from light, avoid repeated freeze-thaw cycles.	At least 6 months
Concentration (Mass/Volume)	1 - 2.5 mg/mL	DMF, DMSO, Ethanol	-20°C, protected from light.	At least 6 months
Specialized Protocol	50 mg/mL in Chloroform (for subsequent precipitation and redissolution in DMF)	Chloroform, Methanol, DMF	Varies by step.	See protocol details.

Table 2: **Speed DiO** Working Solution and Staining Parameters

Parameter	Value	Buffer/Medium	Incubation Temperature	Incubation Time
Working Concentration	1 - 30 μ M (5 - 10 μ M is common)	Serum-free medium, HBSS, PBS	37°C	2 - 20 minutes
Staining Suspension Cells	1 x 10 ⁶ cells/mL in working solution	Serum-free medium, HBSS, PBS	37°C	2 - 20 minutes
Staining Adherent Cells	Cover cells on coverslip with working solution	Serum-free medium, HBSS, PBS	37°C	2 - 20 minutes

Table 3: Spectral Properties of **Speed DiO**

Property	Wavelength (nm)	Recommended Filter Set
Excitation Maximum	~484 nm	FITC / GFP
Emission Maximum	~501 nm	FITC / GFP

Experimental Protocols

Protocol 1: Preparation of Speed DiO Stock Solution (Standard Method)

This protocol describes the standard method for preparing a **Speed DiO** stock solution.

Materials:

- **Speed DiO** (solid)
- Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol
- Microcentrifuge tubes
- Vortexer

- Optional: Water bath sonicator

Procedure:

- Bring the vial of solid **Speed DiO** to room temperature.
- Prepare a 1-5 mM stock solution by dissolving the solid **Speed DiO** in an appropriate volume of DMF, DMSO, or ethanol.^{[1][2][3]} DMF is often preferred over ethanol for DiO.^[1]
- Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming (up to 50°C) and sonication may be required to facilitate dissolution, especially for DiO.^[4]
- Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. The solution is stable for at least six months under these conditions.^{[1][5]}

Protocol 2: Labeling Suspension Cells with Speed DiO

Materials:

- **Speed DiO** stock solution (from Protocol 1)
- Cell suspension
- Serum-free medium or a suitable buffer (e.g., HBSS, PBS)
- Pre-warmed complete growth medium
- Centrifuge

Procedure:

- Prepare Working Solution: Dilute the **Speed DiO** stock solution into serum-free medium or a suitable buffer to a final working concentration of 1-30 µM (a common starting range is 5-10 µM).^[1] The optimal concentration should be determined empirically for each cell type. It is recommended to prepare the working solution fresh for each experiment.

- Cell Preparation: Harvest cells and centrifuge at 1000 rpm for 5 minutes. Discard the supernatant.
- Staining: Resuspend the cell pellet in the **Speed DiO** working solution at a density of approximately 1×10^6 cells/mL.[\[1\]](#)[\[2\]](#)
- Incubation: Incubate the cell suspension at 37°C for 2-20 minutes, protected from light.[\[1\]](#)[\[2\]](#)
The optimal incubation time may vary depending on the cell type.
- Washing: Centrifuge the stained cells at 1000 rpm for 5 minutes and discard the supernatant.
- Gently resuspend the cell pellet in pre-warmed complete growth medium and wash the cells twice by repeating the centrifugation and resuspension steps.[\[1\]](#)
- Final Resuspension: Resuspend the final cell pellet in a suitable buffer or medium for subsequent analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Labeling Adherent Cells with Speed DiO

Materials:

- **Speed DiO** stock solution (from Protocol 1)
- Adherent cells cultured on coverslips or in culture dishes
- Serum-free medium or a suitable buffer (e.g., HBSS, PBS)
- Pre-warmed complete growth medium

Procedure:

- Prepare Working Solution: Dilute the **Speed DiO** stock solution into serum-free medium or a suitable buffer to a final working concentration of 1-30 μ M (a common starting range is 5-10 μ M).[\[1\]](#) The optimal concentration should be determined empirically for each cell type.
Prepare the working solution fresh.
- Cell Preparation: Aspirate the culture medium from the adherent cells.

- Staining: Add a sufficient volume of the **Speed DiO** working solution to cover the cells.^[1] For cells on a coverslip, this can be around 100 μ L.^[1]
- Incubation: Incubate the cells at 37°C for 2-20 minutes, protected from light.^{[1][2]}
- Washing: Remove the working solution and wash the cells two to three times with pre-warmed complete growth medium.^[2] Each wash should be for 5-10 minutes.^[1]
- The cells are now ready for analysis by fluorescence microscopy.

Protocol 4: Measuring Membrane Potential Changes using DiO/DPA FRET

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) between **Speed DiO** (the donor) and dipicrylamine (DPA, the acceptor/quencher) to report changes in membrane potential.^{[6][7]} DPA is a mobile anion that partitions across the membrane in a voltage-dependent manner, thus altering the FRET efficiency and the fluorescence of DiO.^[7]

Materials:

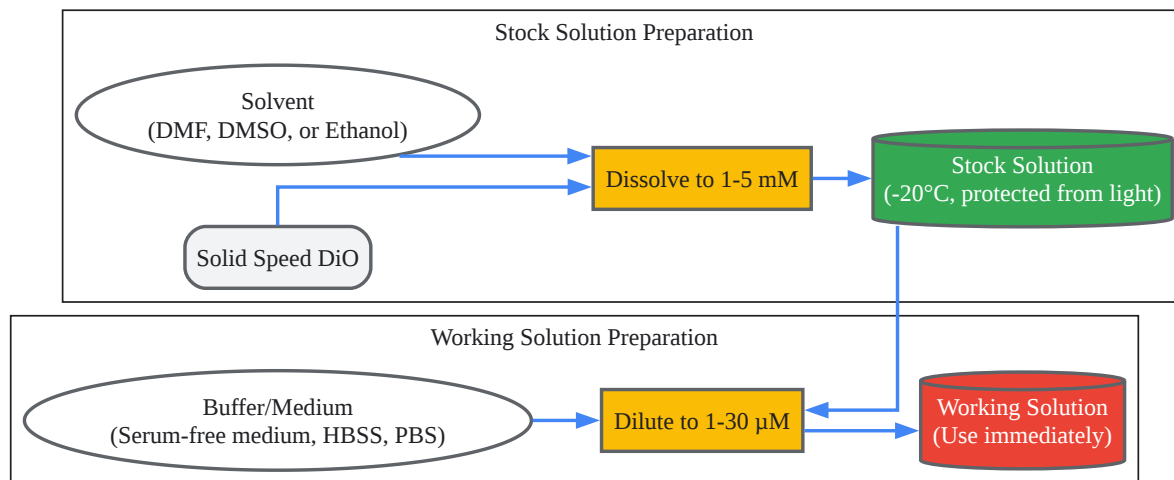
- **Speed DiO** stock solution (from Protocol 1)
- Dipicrylamine (DPA) stock solution (e.g., 20 mM in DMSO)
- HEPES-based external solution or other appropriate physiological buffer
- Cells of interest (e.g., HEK-293 cells, cultured neurons)

Procedure:

- Cell Labeling with DiO:
 - For bath application, incubate the cells in a HEPES-based external solution containing 5-10 μ M **Speed DiO** for approximately 2 minutes at room temperature or 37°C.^[6]
- DPA Application:

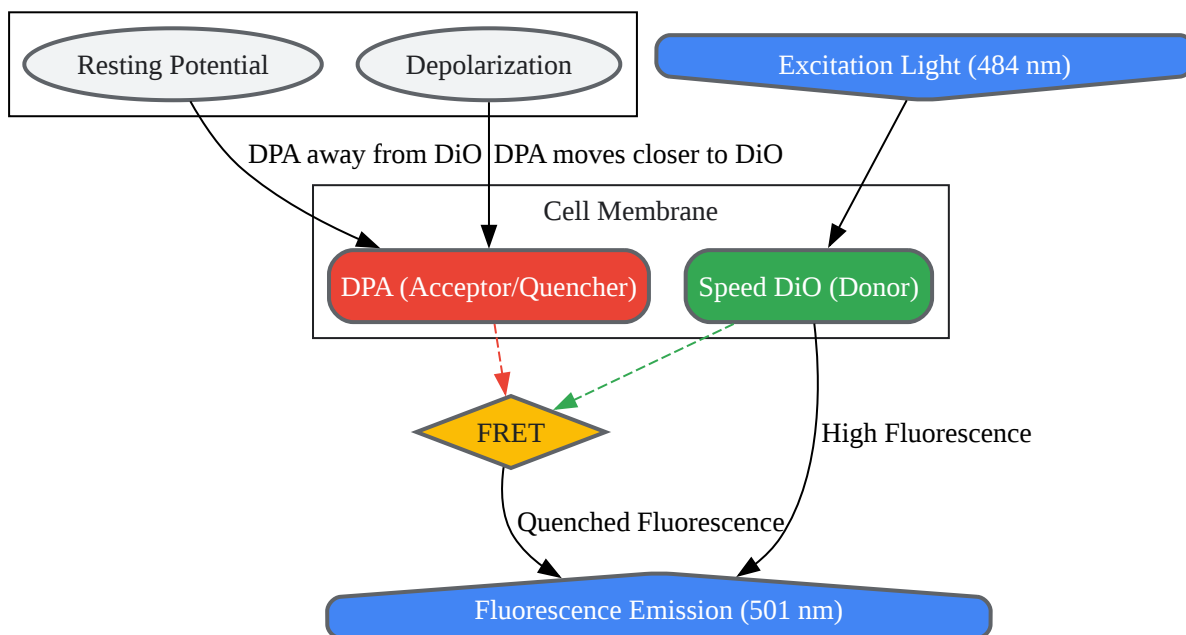
- After DiO labeling, wash the cells and incubate them in the external solution containing DPA at a concentration of 1-5 μM .^[6] For brain slices, a pre-incubation of >45 minutes may be necessary to ensure equilibrium.^[6]
- Imaging and Data Acquisition:
 - Use a fluorescence microscope equipped for detecting DiO fluorescence (FITC/GFP filter set).
 - Acquire a baseline fluorescence measurement.
 - Induce a change in membrane potential (e.g., via patch-clamp, application of a stimulus, or high potassium solution).
 - Record the change in DiO fluorescence over time. Depolarization will cause an influx of the anionic DPA towards the inner leaflet of the membrane, bringing it closer to DiO and quenching its fluorescence (a decrease in the fluorescence signal).^[6] Hyperpolarization will have the opposite effect.
 - The change in fluorescence ($\Delta F/F$) can be correlated with the change in membrane potential. This system has been reported to yield fluorescence changes of >50% per 100 mV in HEK-293 cells.^{[6][7]}

Diagrams



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Caption: Workflow for preparing **Speed DiO** stock and working solutions.



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Caption: Principle of DiO/DPA FRET for membrane potential sensing.

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